molecular formula C5H12OS B12743490 (2R)-2-Mercapto-3-methyl-1-butanol CAS No. 126424-40-6

(2R)-2-Mercapto-3-methyl-1-butanol

Cat. No.: B12743490
CAS No.: 126424-40-6
M. Wt: 120.22 g/mol
InChI Key: QBYYSQQYPUMFOX-YFKPBYRVSA-N
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Description

(2R)-2-Mercapto-3-methyl-1-butanol is an organic compound with the molecular formula C5H12OS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a butanol backbone. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Mercapto-3-methyl-1-butanol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent the decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Mercapto-3-methyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydroxyl group can be reduced to form alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or tosylates as reactants.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alkanes.

    Substitution: Thioethers.

Scientific Research Applications

(2R)-2-Mercapto-3-methyl-1-butanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study thiol-disulfide exchange reactions in proteins.

    Industry: The compound is used in the production of flavors and fragrances due to its unique odor profile.

Mechanism of Action

The mechanism by which (2R)-2-Mercapto-3-methyl-1-butanol exerts its effects involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can modulate various biochemical pathways, including redox signaling and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Mercapto-3-methyl-1-butanol: The enantiomer of (2R)-2-Mercapto-3-methyl-1-butanol, with similar chemical properties but different biological activities.

    2-Mercaptoethanol: A simpler thiol compound with similar reactivity but lacking the chiral center.

    3-Mercapto-1-propanol: Another thiol-containing alcohol with a different carbon backbone.

Uniqueness

This compound is unique due to its chiral nature and the presence of both thiol and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

126424-40-6

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

(2R)-3-methyl-2-sulfanylbutan-1-ol

InChI

InChI=1S/C5H12OS/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m0/s1

InChI Key

QBYYSQQYPUMFOX-YFKPBYRVSA-N

Isomeric SMILES

CC(C)[C@H](CO)S

Canonical SMILES

CC(C)C(CO)S

Origin of Product

United States

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